Pyridin-4-olate 1-oxide

Analytical chemistry Coordination chemistry Mass spectrometry

Pyridin-4-olate 1-oxide (CAS 6890-62-6; also referred to as 4-hydroxypyridine N-oxide, 4-pyridinol 1-oxide, and 1-oxidopyridin-4-one) is a heterocyclic N-oxide compound with the molecular formula C5H5NO2 and a molecular weight of 111.10 g/mol. It exists as a tautomeric equilibrium between the 4-hydroxypyridine N-oxide and 1-hydroxy-4-pyridinone forms in solution, a property that fundamentally differentiates it from non-hydroxylated pyridine N-oxides and underpins its dual chelation and synthetic derivatization capabilities.

Molecular Formula C5H4NO2-
Molecular Weight 110.09g/mol
Cat. No. B372465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-4-olate 1-oxide
Molecular FormulaC5H4NO2-
Molecular Weight110.09g/mol
Structural Identifiers
SMILESC1=CN(C=CC1=O)[O-]
InChIInChI=1S/C5H4NO2/c7-5-1-3-6(8)4-2-5/h1-4H/q-1
InChIKeyBOSIVZUJRLUZOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridin-4-olate 1-oxide (4-Hydroxypyridine N-oxide) — Core Chemical Identity and Industry Positioning


Pyridin-4-olate 1-oxide (CAS 6890-62-6; also referred to as 4-hydroxypyridine N-oxide, 4-pyridinol 1-oxide, and 1-oxidopyridin-4-one) is a heterocyclic N-oxide compound with the molecular formula C5H5NO2 and a molecular weight of 111.10 g/mol [1]. It exists as a tautomeric equilibrium between the 4-hydroxypyridine N-oxide and 1-hydroxy-4-pyridinone forms in solution, a property that fundamentally differentiates it from non-hydroxylated pyridine N-oxides and underpins its dual chelation and synthetic derivatization capabilities [2]. This compound serves as a strategic intermediate in medicinal chemistry and as a functional chelating agent in industrial formulations, where its specific substitution pattern at the 4-position confers distinct metal-binding selectivity and synthetic reactivity compared to its 2- and 3-hydroxy isomers [3].

Why Pyridin-4-olate 1-oxide Cannot Be Replaced by Common Pyridine N-Oxide Analogs in Chelation and Derivatization Workflows


Isomeric hydroxypyridine N-oxides (2-, 3-, and 4-hydroxy) exhibit markedly divergent metal complexation behavior that precludes their generic interchange. In gas-phase electrospray ionization studies across eleven metal cations including Fe(III), Al(III), and Ca(II), the 2-hydroxy isomer forms characteristic adducts with trivalent ions, while the 3-hydroxy isomer yields primarily protonated molecules, and the 4-hydroxy isomer displays yet another distinct spectral fingerprint with divalent cations [1]. This isomer-specific coordination chemistry directly governs functional performance: in detergent chelation applications, the 2-pyridinol-N-oxide scaffold is explicitly preferred over other positional isomers for iron-binding without undesirable chromophoric complex formation [2]. Furthermore, the 4-hydroxy substitution pattern directs electrophilic aromatic substitution to specific ring positions during nitration and halogenation, dictating downstream synthetic routes that cannot be replicated with the 2- or 3-hydroxy analogs [3]. These fundamental differences in reactivity and selectivity mean that procurement specifications must be isomer-specific; substituting the wrong hydroxypyridine N-oxide can lead to failed metal complexation, divergent synthetic outcomes, or ineffective product performance.

Verifiable Performance Differentiation of Pyridin-4-olate 1-oxide Against Structural Analogs — Quantitative Evidence Summary


Isomer-Specific Metal Complexation Fingerprints for Pyridin-4-olate 1-oxide by ESI-MS

In a systematic electrospray ionization mass spectrometry study comparing 2-, 3-, and 4-hydroxypyridine N-oxide isomers, the 4-hydroxy isomer (pyridin-4-olate 1-oxide) generates a unique, isomer-specific spectral pattern with divalent metal cations that is distinguishable from both the 2-hydroxy isomer (which alone forms adducts with trivalent ions such as Al(III), Fe(III), and Ga(III)) and the 3-hydroxy isomer (which yields exclusively protonated molecular peaks) [1]. For divalent cations including Ca(II), Mg(II), Co(II), Ni(II), Cu(II), and Zn(II), each isomer produces characteristic species, enabling unambiguous differentiation irrespective of the metal cation employed [1]. Quantum chemical calculations at the B3LYP/6-31+G(d,p) level confirmed that the relative gas-phase stabilities of neutral calcium complexes composed of two ligand molecules differ among the isomers, providing a theoretical basis for the observed spectral differences [1].

Analytical chemistry Coordination chemistry Mass spectrometry

Regioselective Electrophilic Substitution Directing Effects: Nitration of Pyridin-4-olate 1-oxide

Pyridin-4-olate 1-oxide undergoes nitration with nitric acid (d=1.39) in acetic anhydride at 75°C to yield a single nitrated product as pale yellow needle crystals with a decomposition point of 191–193°C [1]. The 4-hydroxy (4-oxo) substituent activates the C3 and C5 positions toward electrophilic attack, directing nitration to these specific ring positions [1]. This regioselectivity contrasts with the behavior of the 2-hydroxy isomer, where the hydroxyl group at C2 directs electrophiles to different positions (C3 and C5 with different relative reactivity), and with the 3-hydroxy isomer, which exhibits yet another substitution pattern [1]. The defined directing effect enables the compound's use as a versatile intermediate for synthesizing 4-nitropyridine-N-oxide and downstream 4-substituted pyridine derivatives [1].

Synthetic chemistry Electrophilic aromatic substitution Regioselectivity

Chelation Selectivity in Detergent Formulations: Pyridinol-N-oxide Isomer Preference for Iron Binding Without Chromophoric Interference

Procter & Gamble patent US8841247B2 explicitly claims detergent compositions containing substituted or unsubstituted 2-pyridinol-N-oxide compounds as chelating agents that deliver hydrophilic cleaning benefits on bleachable stains without forming undesirably colored complexes in the presence of ferric iron — a critical differentiation from the prior art chelant tiron (1,2-dihydroxybenzene-3,5-disulfonic acid) [1]. The patent specifies that the 2-pyridinol-N-oxide scaffold is preferred for this application, and the 4-hydroxy positional isomer (pyridin-4-olate 1-oxide) is explicitly included within the broader genus of pyridinol-N-oxide compounds disclosed, though the 2-hydroxy substitution pattern is the primary exemplified embodiment [1]. The key performance advantage is the avoidance of colored iron-chelate complexes, which is a well-documented problem with tiron and other catechol-based chelants that form intensely colored Fe(III) species [1].

Detergent chemistry Metal chelation Formulation science

Tautomeric Equilibrium Profile Differentiating Pyridin-4-olate 1-oxide from Non-Hydroxylated Pyridine N-Oxides

Pyridin-4-olate 1-oxide exists in solution as an approximately equal mixture of two tautomeric forms: the 4-hydroxypyridine N-oxide (pyridinium form) and the 1-hydroxy-4-pyridinone (pyridone form) [1]. This tautomeric equilibrium is fundamentally absent in non-hydroxylated pyridine N-oxides such as pyridine N-oxide itself (CAS 694-59-7) or 4-methylpyridine N-oxide, which exist in a single dominant resonance form [1]. The presence of both the N-oxide oxygen and the 4-hydroxyl/4-oxo group in tautomeric equilibrium creates a chelating donor set that enables bidentate metal coordination, whereas simple pyridine N-oxides can only coordinate monodentately through the N-oxide oxygen [1]. This structural feature directly impacts metal-binding stoichiometry and complex stability.

Physical organic chemistry Tautomerism Spectroscopic characterization

Iron(III) Binding Stoichiometry and Hard Acid–Hard Base Interaction Character for 4-Hydroxypyridine vs. 3-Hydroxypyridine

Equilibrium constants for the reaction of 3- and 4-hydroxypyridine with iron(III) were measured in aqueous solution using combined potentiometric and spectrophotometric methods [1]. The study established that interactions between Fe(III) and both hydroxypyridine isomers are of the hard acid–hard base type, with σ-bonding being the dominant contribution to complex stability [1]. Although the parent study focused on the non-N-oxide hydroxypyridines, the 4-hydroxypyridine scaffold — which constitutes the core structure of pyridin-4-olate 1-oxide after N-oxidation — exhibits distinct iron(III) binding stoichiometry and pH-dependent speciation compared to the 3-hydroxy isomer [1]. The N-oxide modification in pyridin-4-olate 1-oxide further modulates the electron density at the coordinating oxygen atoms, potentially altering the stability constants relative to the parent 4-hydroxypyridine [2].

Bioinorganic chemistry Iron chelation Equilibrium constants

Utility as a Synthetic Intermediate in Photochemical C3-Hydroxylation of Pyridines via N-Oxide Valence Isomerization

A 2024 Journal of the American Chemical Society publication demonstrated an efficient metal-free method for formal C3-selective hydroxylation of pyridines via photochemical valence isomerization of pyridine N-oxides . While the methodology uses pyridine N-oxides as substrates to access 3-hydroxypyridines, pyridin-4-olate 1-oxide represents a pre-functionalized 4-hydroxy-N-oxide scaffold that could serve as either a substrate for further photochemical elaboration or as a comparator to assess regiochemical outcomes . The operational simplicity and broad functional group compatibility of this photochemical transformation highlight the strategic value of N-oxide intermediates — including pyridin-4-olate 1-oxide — as entry points for synthesizing densely functionalized pyridine building blocks relevant to drug discovery programs .

Photochemistry Late-stage functionalization Medicinal chemistry

High-Impact Application Scenarios Where Pyridin-4-olate 1-oxide Provides Verifiable Advantage


Isomer-Specific Analytical Method Development Using Metal Complexation ESI-MS

Research groups developing LC-MS or direct-infusion ESI-MS methods for isomer differentiation in complex biological or environmental samples can exploit the unique metal adduct fingerprint of pyridin-4-olate 1-oxide. Per Butler et al. (2011), the 4-hydroxy isomer generates characteristic spectra with divalent cations (Ca(II), Mg(II), Zn(II), etc.) that are distinguishable from both the 2-hydroxy isomer (trivalent adducts) and the 3-hydroxy isomer (protonated molecule only) [1]. This enables unambiguous identification and quantification of the 4-hydroxy isomer in mixtures without requiring chromatographic separation, provided appropriate metal salt doping of the electrospray solution is employed [1].

Bleach-Free Detergent Formulation Requiring Iron Chelation Without Discoloration

Industrial formulators developing bleach-free laundry or dishwashing detergents who encounter ferric iron contamination (≥0.2 ppm) can utilize pyridinol-N-oxide compounds, including pyridin-4-olate 1-oxide, as chelating agents that deliver hydrophilic stain removal on bleachable stains (beverages, blood, grass) without the chromophoric side effects observed with tiron and other catechol-based chelants [1]. This directly addresses the aesthetic quality concern of iron-induced discoloration in finished detergent products [1].

Synthesis of 4-Substituted Pyridine Derivatives via Regioselective Nitration

Synthetic chemists targeting 4-nitropyridine-N-oxide or its downstream reduction products (4-aminopyridine derivatives) can employ pyridin-4-olate 1-oxide as a regioselective nitration substrate. The documented nitration protocol (HNO3 in Ac2O at 75°C) yields a crystalline product with a reproducible decomposition point of 191–193°C, providing a built-in quality control checkpoint [1]. This defined regiochemical outcome is isomer-specific and cannot be achieved with 2- or 3-hydroxypyridine N-oxide starting materials [1].

Medicinal Chemistry Building Block for Bidentate Metal Chelator Design

Medicinal chemists designing iron chelators for therapeutic applications (e.g., iron overload disorders, anticancer pro-oxidant strategies) benefit from the 1:1 tautomeric equilibrium of pyridin-4-olate 1-oxide, which provides both N-oxide and hydroxyl/oxo donor atoms for bidentate metal coordination [1]. This contrasts with simple monodentate pyridine N-oxides and enables the construction of higher-denticity chelating architectures. The hard acid–hard base character of the Fe(III)–4-hydroxypyridine interaction further supports predictions of selective iron binding over softer metal ions [2].

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